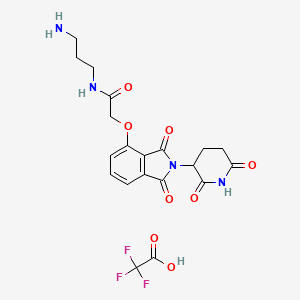

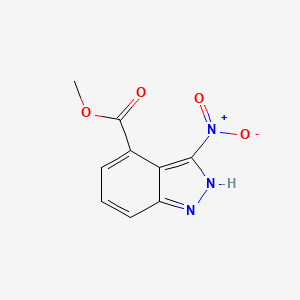

![molecular formula C27H54NO12P B1436921 D-肌醇,1-[(2R)-2-羟基-3-[[(9Z)-1-氧代-9-十八碳烯-1-基]氧基]丙基氢磷酸,铵盐(1:1) CAS No. 1246298-13-4](/img/structure/B1436921.png)

D-肌醇,1-[(2R)-2-羟基-3-[[(9Z)-1-氧代-9-十八碳烯-1-基]氧基]丙基氢磷酸,铵盐(1:1)

描述

D-myo-Inositol, also known as myo-inositol, is a naturally occurring compound found in various foods and synthesized by the human body. It plays essential roles in cell signaling, osmoregulation, and lipid metabolism. The compound exists in several stereoisomeric forms, with myo-inositol being the most abundant.

The specific compound you’ve mentioned is an isotopically labeled variant, where deuterium (heavy hydrogen) replaces some of the hydrogen atoms. This labeling allows researchers to track its behavior in biological systems.

Synthesis Analysis

The synthesis of D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) involves several steps. While I don’t have access to specific papers, the general process includes:

- Starting Material : Begin with myo-inositol or its derivatives.

- Phosphorylation : Introduce a phosphate group to the hydroxyl group of myo-inositol. In this case, the phosphate group is attached to the 3-position.

- Hydroxylation : The hydroxy group at the 2-position is modified to form the hydroxypropyl moiety.

- Ammonium Salt Formation : React the resulting compound with ammonium ions to form the ammonium salt.

Molecular Structure Analysis

The molecular formula of D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) is C₄₀H₇₃D₅NO₁₃P . The compound’s structure includes:

- A myo-inositol backbone.

- A hydroxypropyl group.

- A phosphate group.

- Ammonium ions.

Chemical Reactions Analysis

D-myo-Inositol participates in various biochemical reactions, including:

- Phosphatidylinositol Signaling Pathway : It serves as a precursor for phosphatidylinositol (PI) lipids, which play crucial roles in cell signaling.

- Phosphorylation and Dephosphorylation : The phosphate groups can be added or removed, affecting cellular processes.

Physical And Chemical Properties Analysis

- Solubility : Soluble in water due to its hydrophilic nature.

- Stability : Stable under physiological conditions.

- Isotopic Label : The deuterium-labeled version aids in tracking metabolic pathways.

科学研究应用

“D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)” is an isotopically labeled compound . Isotopically labeled compounds are often used in scientific research, particularly in the fields of chemistry and biochemistry, for tracing the path of atoms through reaction mechanisms .

One potential application of this compound could be in the study of inositol phosphates and their roles in cellular signaling . Inositol phosphates are a group of naturally occurring organic compounds that play a critical role in the transmission of cellular signals . They are involved in various biological processes, including cell growth, differentiation, and apoptosis .

As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .

-

Isotope-Labeled Compounds Studies

- This compound is an isotopically labeled compound . Isotopically labeled compounds are often used in scientific research, particularly in the fields of chemistry and biochemistry, for tracing the path of atoms through reaction mechanisms .

- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .

-

Inositol Phosphates Studies

- This compound could be used in the study of inositol phosphates and their roles in cellular signaling . Inositol phosphates are a group of naturally occurring organic compounds that play a critical role in the transmission of cellular signals . They are involved in various biological processes, including cell growth, differentiation, and apoptosis .

- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .

-

Isotope-Labeled Compounds Studies

- This compound is an isotopically labeled compound . Isotopically labeled compounds are often used in scientific research, particularly in the fields of chemistry and biochemistry, for tracing the path of atoms through reaction mechanisms .

- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .

-

Inositol Phosphates Studies

- This compound could be used in the study of inositol phosphates and their roles in cellular signaling . Inositol phosphates are a group of naturally occurring organic compounds that play a critical role in the transmission of cellular signals . They are involved in various biological processes, including cell growth, differentiation, and apoptosis .

- As for the results or outcomes obtained, this would also depend on the specific experiment being conducted. In general, the use of isotopically labeled compounds can provide valuable insights into the mechanisms of biochemical reactions and cellular processes .

安全和危害

- Safety : Generally considered safe for research purposes.

- Hazards : No specific hazards reported.

未来方向

Research on D-myo-Inositol continues to explore its roles in health, disease, and therapeutic applications. Future studies may focus on:

- Metabolic Disorders : Investigating its impact on conditions like diabetes and polycystic ovary syndrome.

- Neurological Health : Exploring its potential in neuroprotection and mood disorders.

Remember that this analysis is based on general knowledge, and for specific details, consult relevant scientific literature. 📚🔬

属性

IUPAC Name |

azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51O12P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34;/h9-10,20,22-28,30-34H,2-8,11-19H2,1H3,(H,35,36);1H3/b10-9-;/t20-,22?,23-,24+,25-,26-,27?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBVWSNCJVSVJI-GYASMODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54NO12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

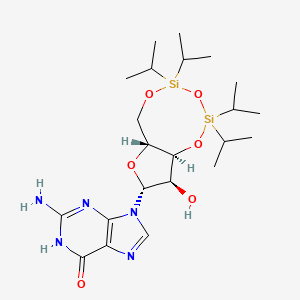

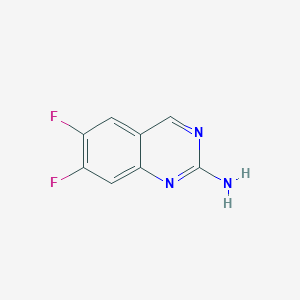

![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)

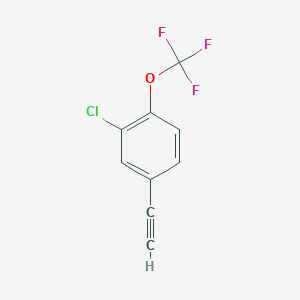

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

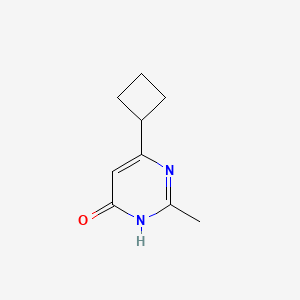

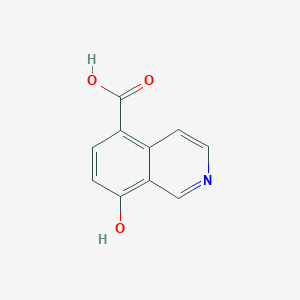

![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)

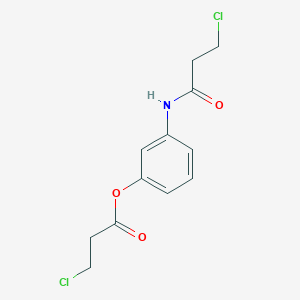

![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)

![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)

![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)